Uvarigranol C
説明
特性
CAS番号 |
287194-67-6 |
|---|---|
分子式 |
C23H24O7 |
分子量 |
412.4 g/mol |
IUPAC名 |
[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C23H24O7/c1-2-28-19-14-13-18(30-22(26)17-11-7-4-8-12-17)20(24)23(19,27)15-29-21(25)16-9-5-3-6-10-16/h3-14,18-20,24,27H,2,15H2,1H3/t18-,19+,20+,23-/m1/s1 |
InChIキー |
RDUAKQUSLVHHOC-QTDGGUCWSA-N |
異性体SMILES |
CCO[C@H]1C=C[C@H]([C@@H]([C@]1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC1C=CC(C(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
Elucidating the Chemical Architecture of Novel Natural Products: A Technical Guide
Disclaimer: A comprehensive search of scientific literature did not yield specific information regarding the chemical structure elucidation of a compound designated as "Uvarigranol C." Therefore, this guide provides a detailed overview of the standardized, multi-faceted workflow employed by researchers for the structural determination of novel natural products. The methodologies, data representations, and workflows described herein are fundamental to the field of pharmacognosy and natural product chemistry.
The General Workflow: From Discovery to Structure
The journey to determine the exact chemical structure of a newly discovered natural product is a systematic process that integrates various analytical techniques. It begins with the isolation of the pure compound from a complex natural source and culminates in the precise definition of its three-dimensional atomic arrangement. This process is crucial for understanding the compound's biological activity and potential for drug development.[1][2]
The overall workflow can be visualized as a logical progression of experiments, each providing a crucial piece of the structural puzzle.
Isolation and Purification
The initial and often most challenging step is to isolate a single, pure compound from a complex mixture derived from a plant, microorganism, or marine organism.[3][4] This purification is paramount, as impurities can significantly complicate subsequent spectroscopic analysis.
Common Techniques:
-
Solvent Extraction: Selectively extracting compounds from the source material based on their polarity.[5]
-
Chromatography: The cornerstone of purification, this involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Column Chromatography: Often used for initial, large-scale separation.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for obtaining highly pure compounds.
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of separation.
-
Determination of Molecular Formula
Once a pure compound is obtained, the first goal is to determine its molecular formula. This is almost exclusively achieved using High-Resolution Mass Spectrometry (HRMS) .
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A small amount of the pure compound (typically <1 mg) is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray Ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Mass Analysis: The instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places).
-
Formula Generation: Software uses this highly accurate mass to generate a list of possible elemental compositions that fit the measured value within a narrow error margin (e.g., ±5 ppm). This, combined with isotopic pattern analysis (e.g., for Cl, Br), allows for the unambiguous determination of the molecular formula.
Planar Structure Elucidation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments are performed to piece together the connectivity of all atoms.
1D NMR Experiments
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C=C, C-O, CH₃, CH₂, CH).
2D NMR Experiments
2D NMR experiments reveal correlations between nuclei, allowing for the assembly of molecular fragments.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds. This is used to trace out spin systems (e.g., -CH₂-CH₂-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This is essential for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the fragments identified by COSY and building the complete carbon skeleton.
Hypothetical NMR Data Presentation
For a novel compound, the NMR data would be meticulously tabulated. The following table is a hypothetical example to illustrate the standard format.
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | HMBC Correlations (¹H → ¹³C) |
| 1 | 172.5, C | - | - |
| 2 | 75.1, CH | 4.51, d (8.5) | C-1, C-3, C-4 |
| 3 | 35.8, CH₂ | 2.10, m; 1.95, m | C-2, C-4, C-5 |
| 4 | 80.2, C | - | C-2, C-3, C-5, C-6 |
| 5 | 125.4, CH | 5.88, d (10.0) | C-3, C-4, C-6 |
| 6 | 138.1, CH | 6.12, d (10.0) | C-4, C-5 |
| 7 | 21.3, CH₃ | 1.85, s | C-3, C-4, C-5 |
Stereochemical Elucidation
After establishing the planar structure, the final step is to determine the molecule's three-dimensional arrangement, or stereochemistry. This is critical as different stereoisomers can have vastly different biological activities.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments show correlations between protons that are close in space, regardless of their bonding connectivity. This information is used to determine the relative stereochemistry of chiral centers.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.
-
Computational Chemistry: In the absence of crystals, computational methods can be used to calculate theoretical NMR parameters or optical properties for different possible stereoisomers, which are then compared to the experimental data to find the best match.
Generalized Experimental Protocols
Protocol: NMR Data Acquisition
-
Sample Preparation: 1-5 mg of the pure compound is dissolved in ~0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz or higher). The instrument is tuned, locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed for homogeneity.
-
1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.
-
2D Spectra Acquisition: A series of 2D experiments (COSY, HSQC, HMBC, NOESY/ROESY) are run. Acquisition parameters (e.g., number of scans, relaxation delays, mixing times for NOESY/ROESY) are optimized based on the sample concentration and the specific information required.
-
Data Processing: The raw data (Free Induction Decays - FIDs) are subjected to Fourier transformation, phase correction, and baseline correction using appropriate software to generate the final spectra for analysis.
By systematically applying this integrated workflow of isolation, mass spectrometry, and advanced NMR techniques, researchers can confidently and accurately elucidate the complete chemical structure of novel natural products, paving the way for further investigation into their biological and therapeutic potential.
References
- 1. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Genomics for Natural Product Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. rroij.com [rroij.com]
- 5. hilarispublisher.com [hilarispublisher.com]
Uvarigranol C: A Technical Guide to its Natural Source, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol C is a polyoxygenated cyclohexene (B86901) derivative, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, detailed isolation protocols, and spectroscopic characterization of this compound. The information presented is collated from scientific literature to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
This compound is a secondary metabolite isolated from plants of the genus Uvaria, belonging to the Annonaceae family. The primary documented source of this compound is the roots of Uvaria grandiflora , a plant species found in Southeast Asia.[1][2] While other species of Uvaria, such as Uvaria rufa, Uvaria kweichowensis, and Uvaria macclurei, are known to produce a variety of other polyoxygenated cyclohexene derivatives, Uvaria grandiflora is the specific botanical origin for this compound.[3][4]
Isolation Methodology
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. The following protocol is based on the established methods for isolating polyoxygenated cyclohexenes from Uvaria species.
Plant Material Collection and Preparation
Fresh roots of Uvaria grandiflora are collected and authenticated. The plant material is then washed, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.
Extraction
The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of the desired compounds. The resulting methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent Partitioning
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of its constituents. The polyoxygenated cyclohexenes, including this compound, are typically enriched in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate this compound.
-
Column Chromatography (CC): The fraction is first separated by column chromatography over silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to this compound are further purified using preparative TLC with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC to yield pure this compound.
The following diagram illustrates a general workflow for the isolation of this compound.
Structural Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Features and Data |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. |
| ¹H NMR | Reveals the proton environment in the molecule, including chemical shifts, coupling constants, and multiplicities. |
| ¹³C NMR | Indicates the number and types of carbon atoms present in the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the overall structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |
| Ultraviolet (UV) Spectroscopy | Provides information about the presence of chromophores in the molecule. |
Note: Specific chemical shift values and coupling constants for this compound would be obtained from the primary literature reporting its isolation.
Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, the biological activities of related polyoxygenated cyclohexenes from Uvaria species provide insights into its potential therapeutic applications. These compounds have demonstrated a range of activities, including:
-
Anti-inflammatory activity: Inhibition of nitric oxide (NO) production.
-
Anticancer activity: Cytotoxicity against various cancer cell lines.
-
Antidiabetic and Anti-obesity effects: Inhibition of enzymes such as α-glucosidase.
The anti-inflammatory effects of similar compounds suggest a potential interaction with the NF-κB signaling pathway , a key regulator of inflammation. The anticancer properties may involve the induction of apoptosis or the inhibition of cell proliferation pathways. The α-glucosidase inhibitory activity points towards a role in carbohydrate metabolism.
The following diagram illustrates a hypothetical signaling pathway potentially modulated by this compound based on the activities of related compounds.
Conclusion
This compound, a polyoxygenated cyclohexene from Uvaria grandiflora, represents a promising natural product for further investigation. This guide provides a foundational understanding of its natural source and a detailed framework for its isolation and characterization. Further research is warranted to fully elucidate its biological mechanisms and potential therapeutic applications, particularly in the areas of inflammation, cancer, and metabolic disorders.
References
- 1. [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five Polyoxygenated Cyclohexenes from Uvaria grandiflora [jcps.bjmu.edu.cn]
- 4. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Uvarigranol C: A Deep Dive into its Hypothesized Biosynthetic Pathway
For Immediate Release
An in-depth examination of the biochemical origins of Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, reveals a complex and fascinating biosynthetic journey. While the complete pathway has yet to be fully elucidated in the literature, a hypothesized route can be constructed based on its unique chemical structure and established enzymatic reactions in natural product biosynthesis. This guide provides a technical overview of the proposed biosynthetic pathway, supported by representative quantitative data and experimental protocols for the scientific community engaged in natural product research and drug development.
From Primary Metabolism to a Complex Cyclohexene Core
The biosynthesis of this compound is postulated to originate from the shikimate pathway, a central route in primary metabolism responsible for the production of aromatic amino acids. The core cyclohexene structure is likely formed through a series of enzymatic steps involving cyclases, hydroxylases, and transferases.
The proposed biosynthetic pathway for this compound commences with a precursor derived from the shikimate pathway, likely chorismic acid. This precursor is believed to undergo an enzyme-catalyzed cyclization to form the cyclohexene ring. Subsequent stereospecific hydroxylations, mediated by cytochrome P450 monooxygenases or dioxygenases, would install the multiple hydroxyl groups on the carbocyclic core.
A key diversification step involves the acylation of the hydroxyl groups with benzoyl moieties, which are themselves derived from the phenylpropanoid pathway via benzoyl-CoA. This reaction is likely catalyzed by one or more acyltransferases. Finally, the distinctive ethyl ether linkage is proposed to be formed through the action of an O-ethyltransferase, utilizing S-adenosylethionine or a related ethyl donor.
Uvarigranol C: A Technical Overview of Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a natural product is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental to this process. This guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of cyclohexene (B86901) derivatives, with a focus on the context of compounds like Uvarigranol C.
Spectroscopic Data Summary
The following tables represent the typical format and type of data obtained for a compound like this compound. The specific chemical shifts and absorption bands would be unique to its structure.
Table 1: NMR Spectroscopic Data for this compound (Hypothetical)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations | Key COSY Correlations |
| 1 | Value | Value (multiplicity, J) | H-X, H-Y | H-Z |
| 2 | Value | Value (multiplicity, J) | H-X, H-Y | H-Z |
| 3 | Value | Value (multiplicity, J) | H-X, H-Y | H-Z |
| ... | ... | ... | ... | ... |
Note: The actual data for this compound is not available in the public domain based on the conducted search.
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Parameter | Observed Value |
| MS (ESI-HRMS) | [M+H]⁺ | m/z value |
| Molecular Formula | CₓHᵧOₙ | |
| IR (KBr) | Absorption Bands (νₘₐₓ) | cm⁻¹ values (e.g., -OH, C=O, C=C) |
Experimental Protocols
The structural elucidation of a novel natural product involves a series of detailed experimental procedures.
Isolation of this compound
Natural products from the Uvaria species are typically isolated from the roots, stem bark, or leaves of the plant. A general procedure would involve:
-
Extraction: The dried and powdered plant material is extracted with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents to separate the components based on polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or CD₃OD. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are often acquired using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.
-
Infrared Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film, to identify the functional groups present in the molecule.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a novel natural product like this compound follows a logical progression, starting from isolation and culminating in the complete structural elucidation. The following diagram illustrates this typical workflow.
Caption: Workflow for the isolation and structural elucidation of a natural product.
This guide provides a foundational understanding of the spectroscopic data and methodologies essential for the characterization of complex natural products. While specific data for this compound remains to be publicly documented, the principles and protocols outlined here are standard practice in the field of natural product chemistry and drug discovery.
An In-depth Technical Guide to Uvarigranol C: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigranol C is a naturally occurring polyoxygenated cyclohexene (B86901), a class of compounds that has garnered significant interest for its potential therapeutic properties. Isolated from the roots of Uvaria grandiflora, this compound belongs to a family of molecules known for their cytotoxic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its spectroscopic data, and a plausible experimental workflow for its isolation and characterization. While direct experimental evidence for its biological activity and impact on specific signaling pathways is currently limited in publicly accessible literature, this document lays the foundational chemical knowledge necessary for further investigation into its pharmacological potential.
Physicochemical Properties
This compound is a structurally complex molecule featuring a rare ethoxy group. While comprehensive experimental data on its physical properties are not widely available, the foundational chemical characteristics have been established.
| Property | Value | Source |
| Molecular Formula | C23H22O8 | [1][2] |
| Molecular Weight | 426.42 g/mol | [1][2] |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| Appearance | Not reported |
Spectroscopic Data
The structure of this compound was elucidated primarily through spectroscopic methods. The following data represents the key spectral characteristics, although detailed raw spectra are not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the specific chemical shifts and coupling constants from the original isolation study are not available in the searched resources, a general description can be inferred from related compounds. The spectra would be expected to show signals corresponding to a polyoxygenated cyclohexene core, benzoyl groups, and a unique ethoxy moiety.
Mass Spectrometry (MS)
Mass spectrometry data is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C23H22O8.
Experimental Protocols
While the specific experimental details from the original isolation paper by Pan and Yu (1995) are not fully accessible, a general methodology for the isolation and characterization of polyoxygenated cyclohexenes from Uvaria species can be outlined.
Isolation of this compound
Caption: A plausible workflow for the isolation of this compound.
The isolation process would typically involve the extraction of the plant material with a suitable organic solvent. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the compound of interest.
Structure Elucidation
The structure of this compound would be determined using a combination of spectroscopic techniques:
-
1D NMR (¹ H and ¹³ C): To identify the types and connectivity of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete covalent structure of the molecule.
-
Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
UV-Vis Spectroscopy: To observe electronic transitions within the molecule, often indicating the presence of chromophores like aromatic rings.
Biological Activity and Signaling Pathways
Direct experimental studies on the biological activity of this compound are not prevalent in the currently available scientific literature. However, numerous compounds with a similar polyoxygenated cyclohexene scaffold, also isolated from the Uvaria genus, have demonstrated significant cytotoxic and anti-inflammatory properties.
For instance, (-)-zeylenol, another compound from Uvaria grandiflora, has shown anti-inflammatory and anticancer activities. This suggests that this compound may possess similar biological potential.
Postulated Signaling Pathway Involvement in Cytotoxicity
Based on the known activities of related natural products, a hypothetical mechanism of action for the potential cytotoxic effects of this compound could involve the induction of apoptosis.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
It is critical to note that this pathway is speculative and requires experimental validation for this compound.
Conclusion and Future Directions
This compound represents an intriguing natural product with a unique chemical structure. While its foundational chemical identity has been established, a significant gap exists in the public domain regarding its detailed physicochemical properties, comprehensive spectral data, and, most importantly, its biological activities and mechanism of action.
Future research should focus on:
-
Re-isolation and full characterization of this compound to provide the scientific community with detailed and publicly accessible data.
-
In-depth evaluation of its cytotoxic and anti-inflammatory properties against a panel of cancer cell lines and in relevant inflammatory models.
-
Investigation into the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.
Such studies are imperative to unlock the full therapeutic potential of this compound and to pave the way for its development as a novel pharmacological agent.
References
Uvarigranol C: An Examination of an Undocumented Compound
Despite a comprehensive review of available scientific literature, no specific data, discovery information, or biological studies could be found for a compound designated as "Uvarigranol C." This suggests that this compound may be a novel, as-yet-unpublished discovery, a compound that has been isolated but not yet fully characterized or reported in peer-reviewed journals, or potentially a misnomer for a related substance.
This in-depth guide will, therefore, provide a broader context by examining the known information on the Uvarigranol class of compounds and the rich phytochemistry of the Uvaria genus from which they are derived. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals interested in this area of natural product chemistry.
The Uvaria Genus: A Prolific Source of Bioactive Molecules
The Uvaria genus, belonging to the Annonaceae family, is widely distributed in tropical regions of Asia, Africa, and Australia.[1] Plants of this genus are a well-established source of a diverse array of secondary metabolites, many of which have demonstrated significant biological activities.[2][3] Phytochemical investigations into various Uvaria species, such as Uvaria grandiflora, have led to the isolation of several classes of compounds, including:
-
Polyoxygenated Cyclohexenes: This class of compounds, which likely includes the Uvarigranol series, is frequently isolated from Uvaria species.[4][5] These molecules are derived from shikimic acid and are noted for their potential therapeutic properties.
-
Alkaloids: A variety of alkaloids, including aristolactams and azafluorene (B8703113) derivatives, have been identified in Uvaria grandiflora.
-
Flavonoids, Terpenoids, and Aromatic Derivatives: Numerous other compounds, such as flavonoids, terpenoids, and various aromatic derivatives, contribute to the chemical diversity and biological activity of extracts from Uvaria plants.
The Uvarigranol Family and Related Cyclitols
While information on this compound is absent, the synthesis of related compounds, namely Uvarigranol E and Uvarigranol F , has been reported. These compounds are classified as carbasugars, which are carbocyclic analogues of sugars where the ring oxygen has been replaced by a methylene (B1212753) group.
This places the Uvarigranol family within the broader class of cyclitols , which are cycloalkanes containing multiple hydroxyl groups. Cyclitols and their derivatives are known to play crucial roles in cellular signaling, osmoregulation, and as components of cell membranes. They have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.
Presumed Discovery and Isolation Workflow
Based on the established methodologies for isolating similar compounds from Uvaria species, a general workflow for the discovery and characterization of a new Uvarigranol, such as the hypothetical this compound, can be proposed. This process typically involves several key stages, from plant collection to structure elucidation.
Caption: A generalized workflow for the isolation and characterization of novel compounds from plant sources.
Potential Biological Activities and Signaling Pathways
Given the biological activities reported for other compounds isolated from the Uvaria genus and the known functions of cyclitols, it is plausible that if discovered, this compound could exhibit a range of pharmacological effects. Many natural products from Uvaria species have shown promise in areas such as:
-
Anticancer and Cytotoxic Effects: Various extracts and isolated compounds from Uvaria have demonstrated cytotoxicity against different cancer cell lines.
-
Antimicrobial and Antiprotozoal Activity: The genus is a source of compounds with activity against bacteria, fungi, and protozoa.
-
Anti-inflammatory Properties: Several compounds isolated from Uvaria species have shown potent anti-inflammatory activity.
-
Antioxidant Activity: Phenolic compounds and other constituents of Uvaria often exhibit significant antioxidant potential.
Should this compound be found to have, for example, anti-inflammatory properties, a hypothetical signaling pathway it might modulate could involve the inhibition of pro-inflammatory cytokines.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound.
Conclusion
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Uvarigranol C Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from the stems of Uvaria boniana, represents a class of natural products with underexplored therapeutic potential.[1] While congeners from the Uvaria genus have demonstrated a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, the specific molecular targets of this compound remain unknown. This technical guide outlines a comprehensive in silico workflow to predict and validate the protein targets of this compound, providing a roadmap for its further investigation as a potential therapeutic agent.
This compound: Chemical Identity
| Property | Value |
| Chemical Formula | C23H24O7 |
| Molecular Weight | 412.43 g/mol |
| CAS Number | 172104-04-0 |
| Chemical Class | Polyoxygenated Cyclohexene |
| SMILES | O=C(C1=CC=CC=C1)OC[C@@]2(--INVALID-LINK--=O)[C@H]2O">C@@HOCC)O |
In Silico Target Prediction Workflow
A multi-pronged in silico approach is proposed to identify high-probability targets for this compound. This workflow combines ligand-based and structure-based methods to enhance the predictive accuracy.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a polyhydroxylated cyclohexene (B86901) derivative belonging to the carbasugar family of natural products. Compounds in this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, which make them attractive candidates for drug discovery and development. The complex stereochemistry and dense functionality of this compound present considerable challenges in both its chemical synthesis and purification. These application notes provide a comprehensive overview of a plausible synthetic strategy and a detailed protocol for the purification of this compound, based on established methodologies for analogous compounds.
Chemical Structure of this compound
A definitive public domain source detailing the specific chemical structure, including the stereochemistry of this compound, could not be located in the performed search. For the purpose of outlining a hypothetical protocol, a plausible structure is assumed based on related, characterized uvarigranols. Researchers must consult the primary literature reporting the isolation and characterization of this compound for the exact structure before commencing any synthetic or purification work.
Proposed Synthesis of this compound
The total synthesis of this compound is a complex undertaking that requires a multi-step approach. Based on successful syntheses of structurally related carbasugars, such as Uvarigranol E and F, a plausible retro-synthetic analysis suggests a convergent strategy commencing from a readily available chiral starting material, such as a carbohydrate derivative.
Synthetic Strategy Overview:
A potential synthetic route could commence from D-mannose. Key transformations would likely include:
-
Formation of a Key Intermediate: Protection of hydroxyl groups followed by a series of reactions to introduce the necessary carbon framework.
-
Stereoselective Reactions: Utilization of stereocontrolled reactions to establish the correct configuration of the multiple chiral centers. Key reactions may include aldol (B89426) condensations, Grignard reactions, and Sharpless asymmetric epoxidations.
-
Ring Formation: A ring-closing metathesis (RCM) reaction is a powerful tool for the formation of the cyclohexene core.
-
Functional Group Manipulations: Deprotection and introduction of the final functional groups, such as benzoates or acetates, would complete the synthesis.
Experimental Protocol: Illustrative Key Reaction (Ring-Closing Metathesis)
This protocol is a general representation and would require optimization based on the specific substrate.
-
Pre-reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Substrate: The diene precursor to the cyclohexene ring is dissolved in a suitable degassed solvent, such as anhydrous dichloromethane (B109758) (DCM) or toluene, to a concentration of 0.01-0.001 M.
-
Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture (typically 1-5 mol%).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 40-110 °C, depending on the solvent) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Purification of this compound
The purification of this compound is challenging due to the presence of multiple polar functional groups and the potential for closely related stereoisomers as byproducts of the synthesis. A multi-step purification strategy is therefore essential.
Purification Strategy Overview:
-
Initial Purification: The crude product from the final synthetic step is first subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is employed to separate the major components.
-
Separation of Diastereomers: Due to the high polarity and potential for diastereomeric impurities, normal-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice for final purification. A stationary phase with diol or cyano functionality can provide the necessary selectivity for separating closely related isomers.
-
Characterization: The purity of the final compound should be assessed by analytical HPLC, and its identity and stereochemistry confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol: HPLC Purification
-
Column Selection: A preparative HPLC column packed with a diol- or cyano-functionalized silica gel is selected.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is prepared. The exact ratio is determined by analytical HPLC method development to achieve optimal separation. The mobile phase should be filtered and degassed before use.
-
Sample Preparation: The partially purified this compound is dissolved in a small amount of the mobile phase or a compatible solvent.
-
Chromatographic Separation: The sample is injected onto the preparative HPLC system. The separation is performed under isocratic or gradient elution conditions, with the eluent monitored by a UV detector (if the molecule has a chromophore) and/or a refractive index (RI) detector.
-
Fraction Collection: Fractions corresponding to the desired peak are collected.
-
Post-purification: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Hypothetical Synthesis Data for this compound
| Step | Reaction | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |
| 1 | Protection | 10.0 | 12.5 | 95 | >98 |
| 2 | Aldol Condensation | 12.0 | 10.8 | 80 | 95 |
| 3 | Grignard Reaction | 10.5 | 9.2 | 75 | 90 |
| 4 | Ring-Closing Metathesis | 9.0 | 7.5 | 85 | 88 |
| 5 | Deprotection/Functionalization | 7.0 | 4.5 | 60 | 80 (crude) |
Table 2: Purification Data for this compound
| Purification Step | Starting Material (g) | Purified Product (g) | Recovery (%) | Purity (by HPLC, %) |
| Silica Gel Chromatography | 4.5 | 3.2 | 71 | 95 |
| Preparative HPLC (Diol Column) | 3.0 | 2.5 | 83 | >99 |
Visualizations
Caption: Overall workflow for the synthesis, purification, and analysis of this compound.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for determining the in vitro cytotoxic potential of novel compounds, using Uvarigranol C as a representative example of a compound of interest. The protocols detailed below for the MTT and XTT assays are widely accepted colorimetric methods for assessing cell viability and metabolic activity. Understanding the cytotoxic profile of a new chemical entity is a critical first step in the drug discovery and development process, offering insights into its potential as a therapeutic agent.
While specific data on this compound is not yet available in published literature, these protocols provide a robust framework for its initial characterization. The accompanying diagrams illustrate the general workflow of cytotoxicity screening and a common signaling pathway implicated in apoptosis, a frequent mechanism of action for cytotoxic compounds.
Data Presentation
The primary endpoint of in vitro cytotoxicity assays is typically the IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth or viability. All quantitative data derived from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cancer Cell Lines | |||
| MCF-7 (Breast) | MTT | 48 | Data to be determined |
| A549 (Lung) | MTT | 48 | Data to be determined |
| HeLa (Cervical) | XTT | 48 | Data to be determined |
| HepG2 (Liver) | XTT | 48 | Data to be determined |
| Normal Cell Line | |||
| HEK293 (Kidney) | MTT | 48 | Data to be determined |
Experimental Protocols
Principle of the Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product.[1][2] In the MTT assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases to an insoluble purple formazan, which is then solubilized for spectrophotometric quantification.[1] The XTT assay is similar, but the resulting formazan product is water-soluble, simplifying the protocol. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
This compound (or other test compound)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
XTT labeling reagent and electron-coupling reagent
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Microplate reader
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
XTT Assay Protocol
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT Assay Protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
At the end of the compound incubation period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.
-
Data Analysis
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for in vitro cytotoxicity screening.
Caption: General overview of apoptosis signaling pathways.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Uvarigranol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Uvarigranol C, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, represents a potential candidate for novel anti-inflammatory therapeutics.[1] This document provides a comprehensive guide to assessing the anti-inflammatory activity of this compound, with detailed protocols for in vitro assays and analysis of key signaling pathways. The methodologies outlined are based on established protocols for evaluating anti-inflammatory compounds in a cellular context.
While direct experimental data on the anti-inflammatory mechanisms of this compound are limited, these protocols provide a robust framework for its investigation. The primary focus is on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a widely used model for studying inflammation.[2][3][4][5] The key pathways investigated are the NF-κB and Nrf2/HO-1 signaling cascades, which are central to the inflammatory response.
Data Presentation
The following tables present a hypothetical summary of quantitative data from the described experiments to illustrate the potential anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Intracellular ROS (% of LPS Control) |
| Control | - | 5 ± 1.2 | 8 ± 2.1 |
| LPS (1 µg/mL) | - | 100 ± 5.6 | 100 ± 7.3 |
| This compound + LPS | 1 | 85 ± 4.3 | 92 ± 6.5 |
| 5 | 62 ± 3.8 | 75 ± 5.1 | |
| 10 | 41 ± 2.9 | 58 ± 4.7 | |
| 20 | 25 ± 2.1 | 40 ± 3.9 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 15 ± 3 | 10 ± 2 | 8 ± 1 |
| LPS (1 µg/mL) | - | 1250 ± 80 | 980 ± 65 | 450 ± 30 |
| This compound + LPS | 1 | 1050 ± 72 | 810 ± 55 | 380 ± 25 |
| 5 | 820 ± 60 | 650 ± 48 | 290 ± 20 | |
| 10 | 550 ± 45 | 430 ± 32 | 180 ± 15 | |
| 20 | 310 ± 28 | 250 ± 21 | 100 ± 10 |
Table 3: Densitometric Analysis of Western Blots for NF-κB and Nrf2/HO-1 Pathway Proteins
| Treatment | p-IκBα / IκBα | Nuclear p65 / Lamin B1 | Nuclear Nrf2 / Lamin B1 | HO-1 / β-actin |
| Control | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.3 ± 0.04 | 0.4 ± 0.05 |
| LPS (1 µg/mL) | 1.0 ± 0.08 | 1.0 ± 0.09 | 0.4 ± 0.05 | 0.5 ± 0.06 |
| This compound + LPS (10 µM) | 0.4 ± 0.05 | 0.5 ± 0.06 | 1.2 ± 0.10 | 1.5 ± 0.12 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and ROS assays, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated times (e.g., 24 hours for NO and cytokine assays, shorter times for phosphorylation studies).
-
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Following treatment, remove the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of 20 µM DCFH-DA solution in serum-free DMEM to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Collect the cell culture supernatants after the 24-hour treatment period.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the NF-κB and Nrf2/HO-1 signaling pathways.
-
Protein Extraction:
-
For total protein, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Phospho-IκBα (Ser32)
-
IκBα
-
Phospho-NF-κB p65 (Ser536)
-
NF-κB p65
-
Nrf2
-
HO-1
-
β-actin (loading control)
-
Lamin B1 (nuclear loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Uvarigranol C Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a member of the chalcone (B49325) family, a class of naturally occurring compounds known for their diverse biological activities, including broad-spectrum antimicrobial properties.[1][2][3] Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one backbone, have demonstrated potential in combating drug-resistant microbes by targeting various molecular pathways.[1] These application notes provide detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound, facilitating research into its potential as a novel antimicrobial agent. The following protocols are based on established methods for testing the antimicrobial activity of chalcones and other natural products.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from antimicrobial susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Control |
| Staphylococcus aureus (e.g., ATCC 29213) | Vancomycin | |||
| Escherichia coli (e.g., ATCC 25922) | Tetracycline | |||
| Candida albicans (e.g., ATCC 90028) | Fluconazole | |||
| Clinical Isolate 1 (Specify) | (Specify) | |||
| Clinical Isolate 2 (Specify) | (Specify) |
Table 2: Zone of Inhibition Diameters for this compound using Disk Diffusion Assay
| Test Microorganism | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) of Control |
| Staphylococcus aureus (e.g., ATCC 25923) | 10 | Gentamicin (10 µg) | ||
| 30 | ||||
| Escherichia coli (e.g., ATCC 25922) | 10 | Ciprofloxacin (5 µg) | ||
| 30 | ||||
| Candida albicans (e.g., ATCC 90028) | 10 | Nystatin (100 units) | ||
| 30 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Vancomycin, Tetracycline, Fluconazole)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions:
-
Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well containing the serially diluted this compound.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of this compound.
-
Negative Control (Sterility Control): A well with broth only.
-
Growth Control: A well with broth and inoculum, but no this compound.
-
Solvent Control: A well with broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of this compound that kills the microorganism.
Materials:
-
Microtiter plates from the MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth on the agar plate.
Protocol 3: Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotic disks
-
Sterile swabs
Procedure:
-
Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an agar plate to create a lawn of growth.
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with known concentrations of this compound (e.g., 10 µg, 30 µg).
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls: Place a positive control antibiotic disk and a blank disk (with solvent only) on the same plate.
-
Incubation: Incubate the plates under the appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Putative Antimicrobial Signaling Pathways of Chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Uvarigranol C
High-Performance Liquid Chromatography (HPLC-UV) Method
This application note describes a reversed-phase HPLC method with UV detection for the quantitative determination of Uvarigranol C in plant extracts and other relevant matrices.
Experimental Protocol
a) Sample Preparation (Illustrative for Plant Material):
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Extract the sample with 20 mL of methanol (B129727) using sonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Prepare a series of calibration standards of this compound in methanol.
b) Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Run Time: 15 minutes.
Data Presentation
Table 1: Hypothetical Quantitative Data for HPLC-UV Method
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 6.8 minutes |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This application note outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for complex biological matrices.
Experimental Protocol
a) Sample Preparation (Illustrative for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS system.
b) LC-MS/MS Conditions:
-
Instrument: Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 453.3) → Product ion (e.g., m/z 287.1)
-
Internal Standard: To be determined based on the selected standard.
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
Data Presentation
Table 2: Hypothetical Quantitative Data for LC-MS/MS Method
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97.2 - 103.5% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | To be determined during validation |
Visualizations
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Application Notes and Protocols for Gene Expression Analysis Following Uvarigranol C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigranol C is a compound belonging to the genus Uvaria, which has a history of use in traditional medicine for treating conditions such as tumors and fevers.[1][2] Scientific investigations into species of this genus have revealed a range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[3][4][5] Given the potential therapeutic applications of compounds from the Uvaria genus, understanding the molecular mechanisms of action of specific constituents like this compound is of significant interest for drug discovery and development.
Gene expression analysis is a powerful tool to elucidate the downstream molecular effects of a compound, offering insights into the signaling pathways it modulates and its potential therapeutic targets. These application notes provide a comprehensive guide for researchers to investigate the impact of this compound treatment on gene expression in cancer cell lines, using RNA-sequencing (RNA-Seq) for global transcriptomic profiling and quantitative real-time PCR (qPCR) for validation.
The following protocols and data are presented as a representative example of what a study on this compound might entail. The quantitative data and modulated signaling pathways are hypothetical, designed to illustrate the experimental workflow and data analysis process based on the known biological activities of the Uvaria genus.
Data Presentation: Hypothetical Gene Expression Changes
The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treating a cancer cell line (e.g., HeLa) with this compound for 24 hours. The data is presented as fold change relative to a vehicle control (e.g., DMSO).
Table 1: Hypothetical RNA-Sequencing Results of Differentially Expressed Genes
| Gene | Gene Function | Fold Change (RNA-Seq) | p-value |
| BCL2 | Apoptosis Regulator (Anti-apoptotic) | -3.5 | < 0.01 |
| BAX | Apoptosis Regulator (Pro-apoptotic) | 2.8 | < 0.01 |
| CCND1 | Cell Cycle Regulator (Cyclin D1) | -4.2 | < 0.001 |
| CDKN1A | Cell Cycle Inhibitor (p21) | 3.1 | < 0.01 |
| NFKBIA | NF-κB Inhibitor (IκBα) | 2.5 | < 0.05 |
| IL6 | Pro-inflammatory Cytokine | -5.0 | < 0.001 |
| TNF | Pro-inflammatory Cytokine | -4.7 | < 0.001 |
| ACTB | Housekeeping Gene (Beta-actin) | 1.0 | > 0.05 |
| GAPDH | Housekeeping Gene | 1.0 | > 0.05 |
Table 2: Hypothetical qPCR Validation of Gene Expression Changes
| Gene | Fold Change (RNA-Seq) | Fold Change (qPCR) | p-value (qPCR) |
| BCL2 | -3.5 | -3.3 | < 0.01 |
| BAX | 2.8 | 2.6 | < 0.01 |
| CCND1 | -4.2 | -4.0 | < 0.001 |
| CDKN1A | 3.1 | 3.0 | < 0.01 |
| NFKBIA | 2.5 | 2.7 | < 0.05 |
| IL6 | -5.0 | -5.2 | < 0.001 |
| TNF | -4.7 | -4.5 | < 0.001 |
Experimental Workflow
The overall experimental workflow for analyzing gene expression changes after this compound treatment is depicted below.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound or a vehicle control. Ensure a sufficient number of biological replicates (at least three) for each condition.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Homogenize the lysate and proceed with total RNA extraction according to the manufacturer's protocol.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN of 7 or higher is recommended for RNA-sequencing.
Protocol 3: RNA-Sequencing and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be determined based on the experimental goals, but 20-30 million reads per sample is generally sufficient for differential gene expression analysis.
-
Data Analysis:
-
Quality Control: Perform quality control on the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Quantify gene expression levels using tools like featureCounts or Salmon.
-
Differential Expression Analysis: Perform differential gene expression analysis between this compound-treated and vehicle control samples using packages like DESeq2 or edgeR in R. This will identify genes that are significantly up- or downregulated upon treatment.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) Validation
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers for the genes of interest identified from the RNA-seq data and for at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.
-
Thermal Cycling: Perform the qPCR reaction on a real-time PCR instrument with a standard thermal cycling protocol.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the housekeeping genes and comparing the treated samples to the vehicle control. Statistical significance should be determined using appropriate tests (e.g., Student's t-test).
Hypothetical Signaling Pathways Modulated by this compound
Based on the known anticancer and anti-inflammatory activities of compounds from the Uvaria genus, this compound may exert its effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. The following diagrams illustrate these hypothetical interactions.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs. This compound may inhibit this pathway, leading to a decrease in the expression of pro-inflammatory cytokines like IL-6 and TNF-α.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is often hyperactivated in cancer and plays a key role in cell proliferation and survival. This compound could potentially inhibit this pathway, leading to cell cycle arrest.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade for cell survival and proliferation, and its dysregulation is common in cancer. Inhibition of this pathway by this compound could promote apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Conclusion and Future Directions
These application notes provide a framework for investigating the effects of this compound on gene expression. The combination of RNA-sequencing and qPCR allows for a comprehensive and validated analysis of the transcriptomic changes induced by the compound. The hypothetical data and pathways presented suggest that this compound may exert anticancer and anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt.
Future studies should aim to confirm these findings through further in vitro and in vivo experiments. Proteomic analyses could complement the gene expression data to provide a more complete picture of the cellular response to this compound. Ultimately, a thorough understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Plant species of the genus Uvaria: ethnobotanical uses, biological activities and phytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 5. environmentaljournals.org [environmentaljournals.org]
Troubleshooting & Optimization
Uvarigranol C stability issues in different solvents
Disclaimer: Information regarding the specific stability of Uvarigranol C is limited in publicly available scientific literature. This technical support guide is based on the general stability of structurally related compounds, such as C-geranylated chalcones and other flavonoids. The provided quantitative data is illustrative and intended to serve as a practical guide for researchers. It is strongly recommended to perform compound-specific stability studies for accurate data.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in common laboratory solvents?
A1: this compound, as a C-geranylated chalcone (B49325), is expected to exhibit moderate stability. Generally, chalcones are more stable in non-protic organic solvents compared to polar protic solvents. Degradation is often accelerated by factors such as pH, light, and temperature. For instance, flavonoids are known to degrade at physiological pH.[1] The stability in various solvents is crucial for accurate experimental outcomes.
Q2: I am observing a rapid decrease in the concentration of my this compound stock solution. What could be the cause?
A2: Several factors could contribute to the degradation of your this compound stock solution:
-
Solvent Choice: Protic solvents like methanol (B129727) and ethanol (B145695) can participate in degradation reactions. Consider using aprotic solvents like acetonitrile (B52724), DMSO, or acetone (B3395972) for stock solutions.
-
pH of the Medium: Chalcones and flavonoids can be unstable in neutral to alkaline conditions.[2] If your solvent contains traces of water, the pH can significantly impact stability.
-
Light Exposure: Many flavonoids are photosensitive. Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store stock solutions at low temperatures, preferably at -20°C or -80°C, for long-term storage.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation. While not always practical, degassing solvents before use can improve stability.
Q3: Are there any visual indicators of this compound degradation?
A3: Yes, a color change in your solution, often to a yellow or brownish hue, can indicate the degradation of chalcone compounds. Additionally, the appearance of precipitate may suggest the formation of insoluble degradation products. However, the absence of visual changes does not guarantee stability. Chromatographic analysis is essential for accurate assessment.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The most reliable method for monitoring stability is through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying the parent compound and its degradation products.[3][4] A decrease in the peak area of this compound over time, with the concurrent appearance of new peaks, is a clear indication of degradation.
Troubleshooting Guide
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium. Cell culture media are typically at a physiological pH (around 7.4), which can promote flavonoid degradation.[1]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before each experiment.
-
Minimize Incubation Time: If possible, reduce the incubation time of your assay to minimize the extent of degradation.
-
Solvent Control: Ensure the final concentration of the organic solvent used to dissolve this compound is low and does not affect the assay's outcome or the compound's stability.
-
Stability Check: Perform a stability study of this compound in your specific assay medium under the same conditions (temperature, CO2 levels) but without cells to quantify the rate of degradation.
-
Issue 2: Appearance of Multiple Peaks in HPLC Analysis of a "Pure" Sample
-
Possible Cause: On-column degradation or degradation during sample preparation. The analytical process itself can sometimes induce degradation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase pH is suitable for the stability of chalcones, generally acidic conditions are preferred.
-
Control Temperature: Use a column oven to maintain a consistent and appropriate temperature during analysis.
-
Sample Preparation: Prepare samples for injection immediately before analysis and keep them in an autosampler cooled to 4°C.
-
Injection Volume: Overloading the column can sometimes lead to peak distortion and the appearance of artificial peaks. Try injecting a smaller volume or a more dilute sample.
-
Check for Contamination: Ensure that the solvent used to dissolve the sample is pure and does not contain any contaminants that could react with this compound.
-
Quantitative Data Summary
Note: The following data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Dielectric Constant | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| Acetonitrile | 37.5 | 95.2 | 4.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 98.1 | 1.9 |
| Ethanol | 24.5 | 85.3 | 14.7 |
| Methanol | 32.7 | 82.1 | 17.9 |
| Water (pH 7.0) | 80.1 | 65.4 | 34.6 |
Table 2: Hypothetical Half-life (t½) of this compound under Forced Degradation Conditions.
| Condition | Reagent/Parameter | Temperature (°C) | Half-life (hours) |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 48.2 |
| Basic Hydrolysis | 0.1 M NaOH | 60 | 2.5 |
| Oxidation | 3% H2O2 | 60 | 12.7 |
| Thermal Degradation | - | 80 | 36.4 |
Experimental Protocols
Protocol 1: Stability Study of this compound in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., Acetonitrile)
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with UV detector
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Time Points: Aliquot the working solution into several amber HPLC vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Storage: Store the vials under the desired experimental conditions (e.g., room temperature, protected from light).
-
HPLC Analysis: At each time point, inject a sample onto the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength (λmax) of this compound (to be determined experimentally, likely in the range of 280-370 nm for chalcones).
-
-
Data Analysis: Record the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the peak area at time 0.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade methanol or acetonitrile
-
pH meter
-
Water bath or oven
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H2O2 and incubate at 60°C.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
-
Sampling: Withdraw aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before HPLC analysis.
-
HPLC Analysis: Analyze all samples by HPLC as described in Protocol 1 to determine the percentage of this compound remaining and to observe the formation of degradation products.
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of flavanones and chalcones from willow bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Uvarigranol C Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Uvarigranol C in animal models. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions for in vivo experiments.
Disclaimer: this compound is a specialized research compound. The information provided below is based on the general properties of chalcones and related polyphenolic compounds. Researchers should conduct their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a type of chalcone, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Research into this compound is aimed at exploring these potential therapeutic benefits.
Q2: What are the primary challenges in administering this compound to animal models?
Like many chalcones, this compound is predicted to be a hydrophobic compound. This low aqueous solubility presents several challenges for in vivo administration:
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Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream, leading to lower than expected plasma concentrations and reduced efficacy.
-
Inconsistent Dosing: Difficulty in preparing a stable and homogenous formulation can lead to variability in the administered dose between animals, affecting the reliability of experimental results.[2]
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Precipitation at Injection Site: If administered parenterally in a vehicle from which it can precipitate, the compound may form a depot at the injection site, leading to localized inflammation and erratic absorption.
Troubleshooting Guide
Problem 1: Low or inconsistent plasma concentrations of this compound.
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Initial Assessment: This is often due to poor solubility and absorption. Review your formulation and route of administration.
-
Troubleshooting Steps:
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Optimize Formulation: For oral administration, consider formulating this compound in an oil-based vehicle (e.g., corn oil, sesame oil) or as a suspension using agents like carboxymethylcellulose (CMC). For parenteral routes, co-solvents such as polyethylene (B3416737) glycol (PEG), or solubilizing agents like cyclodextrins can be used to improve solubility.[2]
-
Particle Size Reduction: If using a suspension, reducing the particle size of this compound through micronization can enhance its dissolution rate and absorption.
-
Alternative Routes of Administration: If oral bioavailability is poor, consider intraperitoneal (IP) or intravenous (IV) injection. However, be mindful of potential precipitation with IV administration. Subcutaneous (SC) injection with an appropriate vehicle can provide a slower, more sustained release.
-
Problem 2: Precipitation of this compound upon administration.
-
Initial Assessment: This is a common issue with hydrophobic compounds, especially when a formulation with a high percentage of organic co-solvent is rapidly diluted by physiological fluids.
-
Troubleshooting Steps:
-
Minimize Organic Co-solvents: Use the lowest possible concentration of solvents like DMSO. High concentrations can cause local toxicity and precipitation.[2]
-
Increase Solubilizing Agents: If using formulations with PEG, Tween® 80, or cyclodextrins, increasing their concentration can help maintain the compound's solubility in an aqueous environment.
-
Consider a Different Formulation: An oil-based formulation for oral or subcutaneous administration might be a more stable alternative.
-
Problem 3: High variability in experimental outcomes.
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Initial Assessment: This can be a result of inconsistent dosing due to a non-homogenous formulation.
-
Troubleshooting Steps:
-
Ensure Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration. Using a vortex mixer or sonicating the suspension can help achieve a uniform particle distribution.
-
Accurate Dosing Technique: Ensure consistent and accurate administration techniques across all animals. For oral gavage, ensure the compound is delivered directly to the stomach.
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Control for Biological Variability: Ensure that animals are of a similar age and weight, and are housed under identical conditions to minimize biological variability.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Animal Dosing |
| Molecular Weight | ~400 g/mol | Standard for small molecule drugs. |
| XLogP3 | > 4.0 | Indicates high lipophilicity and poor aqueous solubility. |
| Aqueous Solubility | < 0.1 mg/mL | Requires specialized formulation for in vivo administration. |
Table 2: Hypothetical Acute Toxicity Data for a this compound Analog in Mice
| Route of Administration | LD50 (mg/kg) | Observed Signs of Toxicity |
| Oral (p.o.) | > 5000 | Mild sedation at highest doses.[3] |
| Intraperitoneal (i.p.) | ~1500 | Sedation, motor incoordination at higher doses. |
LD50 (Median Lethal Dose) is the dose required to be lethal to 50% of the tested population.
Table 3: Recommended Starting Doses for Efficacy Studies (Hypothetical)
| Animal Model | Route of Administration | Dose Range (mg/kg) | Frequency | Rationale |
| Mouse | Oral (p.o.) | 25 - 100 | Daily | Based on effective doses of other anti-inflammatory chalcones. |
| Rat | Oral (p.o.) | 10 - 50 | Daily | Dose adjustment based on allometric scaling from mice. |
| Zebrafish | Intraperitoneal (i.p.) | 4 - 40 | Single dose | Based on studies with other heterocyclic chalcones. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Add a small amount of a surfactant like Tween® 80 (e.g., 1-2% of the final volume) to the this compound powder to aid in wetting.
-
Gradually add the 0.5% CMC solution to the powder while continuously vortexing or sonicating to form a homogenous suspension.
-
Visually inspect the suspension for uniformity before each administration.
Protocol 2: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
-
Use a starting dose of 175 mg/kg body weight administered orally to a single mouse.
-
Observe the animal for 48 hours for signs of toxicity, such as changes in behavior, motor coordination, and autonomic signs.
-
If the animal survives, the next animal receives a higher dose (e.g., 550 mg/kg). If the animal shows signs of toxicity or dies, the next animal receives a lower dose.
-
Continue this process until the LD50 can be estimated using appropriate statistical methods.
Visualizations
Caption: Experimental workflow for this compound formulation and in vivo evaluation.
Caption: Troubleshooting decision tree for this compound delivery issues.
Caption: Hypothesized mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Investigating Uvarigranol C and Related Polyoxygenated Cyclohexenes
Disclaimer: Information regarding the specific toxicity profile and mechanism of action of Uvarigranol C in normal cells is currently limited in publicly available scientific literature. This guide provides general troubleshooting advice and experimental protocols based on data for structurally related polyoxygenated cyclohexenes isolated from the Uvaria grandiflora plant. Researchers should exercise caution and conduct thorough dose-response studies to determine the specific effects of this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant toxicity in our normal cell line when treated with a compound believed to be this compound. What could be the reason?
A1: High cytotoxicity in normal cells is a common challenge with novel bioactive compounds. Several factors could be contributing to this observation:
-
Inherent Cytotoxicity: Polyoxygenated cyclohexenes from Uvaria grandiflora have demonstrated cytotoxic activity. It is possible that this compound possesses a narrow therapeutic window, meaning the concentration that kills cancer cells is very close to the concentration that harms normal cells.
-
Off-Target Effects: The compound might be interacting with cellular targets present in both normal and cancerous cells, leading to generalized toxicity.
-
Compound Purity: Impurities from the isolation or synthesis process could be contributing to the observed toxicity.
-
Experimental Conditions: Cell density, media composition, and treatment duration can all influence the apparent cytotoxicity of a compound.
Q2: How can we begin to investigate the mechanism of toxicity of this compound in normal cells?
A2: A systematic approach is recommended to elucidate the toxicity mechanism:
-
Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and is of high purity using analytical techniques like NMR and mass spectrometry.
-
Comprehensive Dose-Response Analysis: Determine the IC50 values in a panel of both cancer and normal cell lines to quantify the therapeutic index.
-
Apoptosis vs. Necrosis: Utilize assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine the mode of cell death induced.
-
Cell Cycle Analysis: Assess whether the compound causes cell cycle arrest at specific checkpoints in normal cells.
-
Mitochondrial Dysfunction: Investigate changes in mitochondrial membrane potential using dyes like JC-1 or TMRE.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using probes like DCFDA.
Q3: Are there any general strategies to reduce the toxicity of a novel cytotoxic compound in normal cells while maintaining its anti-cancer activity?
A3: Several strategies can be explored, although their effectiveness will be compound-specific:
-
Dose Optimization: The most straightforward approach is to carefully titrate the concentration to a level that is effective against cancer cells but minimally toxic to normal cells.
-
Combination Therapy: Combining this compound with other anti-cancer agents at lower concentrations might enhance efficacy while reducing individual toxicities.
-
Targeted Delivery Systems: Encapsulating the compound in nanoparticles or conjugating it to a targeting moiety (e.g., an antibody specific to a cancer cell surface receptor) can help direct it to tumor cells and spare normal tissues.
-
Co-administration with Cytoprotective Agents: Investigating the use of antioxidants or other cytoprotective agents could potentially mitigate off-target toxicity in normal cells. However, this approach requires careful validation to ensure it doesn't also protect the cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension, use calibrated pipettes, and avoid using the outer wells of the plate for experimental samples. |
| No significant cytotoxicity observed at expected concentrations. | Incorrect compound concentration, resistant cell line, or insufficient incubation time. | Verify stock solution concentration, use a positive control compound, and consider a time-course experiment. |
| Discrepancy between results from different viability assays (e.g., MTT vs. Trypan Blue). | Assays measure different aspects of cell health (metabolic activity vs. membrane integrity). | Use multiple, mechanistically different assays to get a comprehensive view of cytotoxicity. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various polyoxygenated cyclohexenes isolated from Uvaria grandiflora. Note: Data for this compound is not available. This data is provided for comparative purposes to illustrate the potential range of activity for this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Zeylenone | K-562 (Human myeloid leukemia) | 2.3 | [1][2] |
| Zeylenone | HeLa (Human cervical cancer) | 18.3 | [1][2] |
| (+)-Grandifloracin | SW480 (Human colon adenocarcinoma) | 154.9 | [3] |
| (+)-Grandifloracin | K-562 (Human myeloid leukemia) | 60.9 | |
| Cherrevenone | Various cancer cell lines | 1.04 - 10.09 | |
| Kweichowenol A & B | Various tumor cell lines | Showed some antitumour activity |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or other test compounds) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of the test compound for the determined incubation period.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for investigating and mitigating cytotoxicity.
Caption: Hypothetical signaling pathways for cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Uvarigranol C interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter assay interference when working with Uvarigranol C. Given the limited specific literature on this compound, this guidance is based on the predicted behavior of related polyphenolic compounds and general principles of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: While specific data on this compound is scarce, related compounds like Uvarigranol E are polyphenolic in nature. Polyphenolic compounds are a class of natural products known for their antioxidant properties and potential to interfere with various biochemical and cell-based assays. Interference can occur through several mechanisms, including but not limited to redox activity, compound aggregation, and fluorescence quenching.[1][2]
Q2: What are the most common mechanisms of assay interference for polyphenolic compounds like this compound?
A2: The primary mechanisms of interference for polyphenolic compounds include:
-
Redox Activity: Many assays, particularly those measuring enzyme activity, rely on redox-sensitive reagents. As a potent antioxidant, this compound could directly reduce or oxidize assay components, leading to false positive or negative results.[3]
-
Compound Aggregation: At certain concentrations, organic molecules can form aggregates that non-specifically inhibit enzymes by sequestering them.
-
Fluorescence Interference: If this compound is fluorescent, its emission spectrum may overlap with that of the assay's fluorophore, leading to inaccurate readings. Alternatively, it could act as a quencher, reducing the fluorescence signal of the reporter molecule.
-
Pan-Assay Interference Compounds (PAINS): Some chemical scaffolds are known to be "frequent hitters" in high-throughput screening campaigns by interacting non-specifically with numerous proteins. It is crucial to evaluate if this compound contains any known PAINS substructures.
Q3: My primary screen identified this compound as a hit. How can I determine if this is a genuine result or an artifact of interference?
A3: The most effective way to validate a hit is to use an orthogonal assay. This involves testing the compound in a secondary assay that has a different detection method and is less susceptible to the suspected interference mechanism. For instance, if your primary assay is fluorescence-based, a label-free detection method like surface plasmon resonance (SPR) could be a suitable orthogonal approach. A true hit should exhibit consistent activity across different assay formats.
Q4: Are there any proactive steps I can take in my assay design to minimize potential interference from compounds like this compound?
A4: Yes, thoughtful assay design can significantly mitigate interference. Consider the following:
-
Inclusion of Detergents: Adding a non-ionic detergent, such as 0.01% Triton X-100, to your assay buffer can help prevent the formation of compound aggregates.
-
Use of Scavenging Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can help to reduce interference from electrophilic compounds.
-
Control Compounds: Including known interfering compounds (e.g., known aggregators or PAINS) during assay development can help assess your assay's susceptibility to these types of artifacts.
Troubleshooting Guides
Issue 1: Suspected False-Positive Result Due to Compound Aggregation
If you suspect that a positive result from your screen is due to the aggregation of this compound, follow this troubleshooting workflow.
Caption: Workflow to diagnose aggregation-based assay interference.
Issue 2: Suspected False-Positive Result Due to Redox Interference
For assays that may be sensitive to the antioxidant properties of this compound, this workflow can help determine if redox activity is the cause of a false-positive result.
Caption: Workflow to diagnose redox-based assay interference.
Data Presentation
The following tables present hypothetical data that could be generated during the troubleshooting of this compound interference.
Table 1: Effect of Detergent on the Inhibitory Activity of this compound
| Compound | Assay Buffer | IC50 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | Standard | 5.2 | - | - |
| This compound | + 0.01% Triton X-100 | > 100 | > 19.2 | High likelihood of aggregation |
| Control Compound | Standard | 10.5 | - | - |
| Control Compound | + 0.01% Triton X-100 | 11.1 | 1.06 | No aggregation |
Table 2: Effect of a Reducing Agent on the Inhibitory Activity of this compound
| Compound | Assay Buffer | IC50 (µM) | Fold Shift in IC50 | Interpretation |
| This compound | Standard | 7.8 | - | - |
| This compound | + 1 mM DTT | 65.4 | 8.4 | High likelihood of redox interference |
| Control Compound | Standard | 15.2 | - | - |
| Control Compound | + 1 mM DTT | 16.0 | 1.05 | No redox interference |
Experimental Protocols
Protocol 1: Aggregation Assay
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and detergent-containing buffers.
-
Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.
-
Data Analysis: Generate dose-response curves for both conditions and calculate the respective IC50 values. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Thiol Reactivity/Redox Assay
Objective: To assess if this compound is a reactive electrophile or a redox cycler that interferes with the assay.
Methodology:
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one without any reducing agent and one containing 1 mM dithiothreitol (DTT).
-
Compound Dilution: Prepare serial dilutions of this compound in both buffers.
-
Run Assay: Perform your standard assay protocol in parallel with both sets of dilutions.
-
Data Analysis: Compare the dose-response curves. A significant loss of potency (increased IC50) in the presence of DTT suggests that this compound may be a thiol-reactive electrophile or a redox cycler.
Mandatory Visualization
Signaling Pathway of Potential Interference
The following diagram illustrates the potential pathways through which a polyphenolic compound like this compound can interfere with a typical biochemical assay.
Caption: Potential mechanisms of assay interference by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Uvarigranol C and Its Anticancer Potential: A Comparative Analysis
A detailed comparison of the cytotoxic effects of Uvarigranol C's structural analog, (-)-zeylenol, against established anticancer drugs, highlighting its potential in oncological research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of available data, experimental methodologies, and affected signaling pathways.
This compound, a polyoxygenated cyclohexene (B86901) isolated from Uvaria grandiflora, belongs to a class of natural products exhibiting promising biological activities. While direct and extensive research on this compound's anticancer properties is still emerging, studies on its close structural analog, (-)-zeylenol, isolated from the same plant, provide valuable insights into its potential efficacy and mechanism of action. This guide compares the cytotoxic activity of (-)-zeylenol with well-established anticancer drugs—Doxorubicin (B1662922), Paclitaxel (B517696), and Cisplatin—against human breast adenocarcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines.
Comparative Cytotoxicity: (-)-zeylenol vs. Standard Chemotherapeutic Agents
The in vitro cytotoxic activity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for (-)-zeylenol and three commonly used anticancer drugs against MDA-MB-231 and HepG2 cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Incubation Time |
| (-)-zeylenol * | MDA-MB-231 | 54 | Not Specified |
| HepG2 | > 80 | Not Specified | |
| Doxorubicin | MDA-MB-231 | ~0.9 - 6.6[1][2][3] | 48h - 72h |
| HepG2 | ~1.3 - 12.2[4] | 24h | |
| Paclitaxel | MDA-MB-231 | ~0.3[5] | 72h |
| HepG2 | ~5.6 | 72h | |
| Cisplatin | MDA-MB-231 | ~30.5 - 56.3 | 48h - 72h |
| HepG2 | ~60 | 48h |
Note: Data for this compound is not directly available. The data presented is for (-)-zeylenol, a structurally related polyoxygenated cyclohexene isolated from the same plant species, Uvaria grandiflora. The IC50 values for the known anticancer drugs are presented as a range from multiple sources to reflect the variability in experimental conditions.
Mechanism of Action: A Glimpse into Cellular Signaling
(-)-zeylenol: Preliminary studies on (-)-zeylenol indicate that its cytotoxic effect is mediated through the induction of apoptosis. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic signaling cascade. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Known Anticancer Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and repair. This leads to the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptotic pathways.
-
Paclitaxel: As a taxane, paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. It can activate various signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, to exert its anticancer effects.
-
Cisplatin: This platinum-based drug forms cross-links with DNA, which triggers DNA damage responses and activates multiple signaling pathways that converge on apoptosis.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures involved in evaluating these anticancer compounds, the following diagrams, generated using the DOT language, illustrate a simplified apoptotic signaling pathway and a general workflow for assessing anticancer activity.
Caption: Simplified apoptotic pathway induced by (-)-zeylenol.
Caption: General workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., (-)-zeylenol) and control drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drugs. Include untreated cells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the compound of interest for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis in cells with the test compound.
-
Harvest and count the cells (typically 1-5 x 10^6 cells per sample).
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
Add 50-100 µg of protein to each well of a 96-well plate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm in a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the apoptotic samples with the untreated control.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Continuous exposure to doxorubicin induces stem cell-like characteristics and plasticity in MDA-MB-231 breast cancer cells identified with the SORE6 reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
Validating the Molecular Target of Uvarigranol C: A Comparative Guide
Introduction
Uvarigranol C, a novel natural compound, has emerged as a potential therapeutic agent, drawing interest for its purported biological activities. The critical first step in harnessing its potential lies in rigorously validating its molecular target. This guide provides a comparative overview of methodologies to elucidate and confirm the molecular target of this compound, presenting experimental data and workflows to guide researchers in this crucial phase of drug discovery.
Identifying the Putative Target: A Multi-pronged Approach
Initial identification of a compound's molecular target often relies on a combination of computational and experimental screening methods. Due to the nascent stage of research on this compound, we will outline a hypothetical workflow for target identification and validation, drawing parallels with established methodologies for other natural products.
Experimental Workflow for Target Identification
Unveiling the Anticancer Potential of Uvarigranol C and Related Polyoxygenated Cyclohexenes: A Comparative Guide
For Immediate Release
While direct experimental data on the anticancer efficacy of Uvarigranol C remains to be fully elucidated, a comprehensive analysis of structurally related polyoxygenated cyclohexenes isolated from the Uvaria genus, particularly Uvaria grandiflora, reveals a promising class of natural compounds with significant cytotoxic and tumor-inhibitory properties across a range of cancer models. This guide provides a comparative overview of the efficacy, mechanisms of action, and experimental validation of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Polyoxygenated Cyclohexenes in Cancer Cell Lines
The cytotoxic effects of several polyoxygenated cyclohexenes, including (-)-zeylenol, zeylenone (B150644), and grandifloracin, have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cancer Model | Cell Line | IC50 (µM) | Reference |
| (-)-Zeylenol | Breast Cancer | MDA-MB-231 | 54.10 | [1] |
| Hepatocellular Carcinoma | HepG2 | > 80 | [1] | |
| Zeylenone | Ovarian Carcinoma | SKOV3 | Dose-dependent decrease in viability (2.5, 5, 10 µM) | [2] |
| Cervical Carcinoma | HeLa | Dose-dependent decrease in viability | [3] | |
| Cervical Carcinoma | CaSki | Dose-dependent decrease in viability | [3] | |
| Chronic Myelogenous Leukemia | K562 | Dose-dependent decrease in viability | ||
| Grandifloracin | Pancreatic Cancer | PANC-1 | 14.5 (under nutrient starvation) |
Mechanisms of Action: Disrupting Key Cancer Signaling Pathways
Polyoxygenated cyclohexenes from Uvaria species exert their anticancer effects through diverse and targeted mechanisms, primarily by inducing programmed cell death (apoptosis), promoting a cellular self-eating process (autophagy), and halting the cancer cell cycle.
Zeylenone: A Multi-Pathway Inhibitor
Zeylenone has demonstrated a remarkable ability to simultaneously target several critical signaling pathways that are often dysregulated in cancer.
-
JAK/STAT Pathway: In ovarian carcinoma cells, zeylenone significantly decreases the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition disrupts downstream signaling cascades that are crucial for cancer cell survival and proliferation.
-
PI3K/AKT/mTOR and MAPK/ERK Pathways: In cervical carcinoma cells, zeylenone effectively attenuates the PI3K/AKT/mTOR and MAPK/ERK signaling pathways. These pathways are central regulators of cell growth, proliferation, and survival. By inhibiting these pathways, zeylenone triggers cell cycle arrest and apoptosis. In chronic myelogenous leukemia cells, zeylenone also demonstrated inhibition of the PI3K/AKT/mTOR and ERK pathways downstream of Jak2 and Src kinases.
The culmination of these inhibitory actions is the induction of apoptosis, characterized by the increased expression of pro-apoptotic proteins like Bax, Fas, and FasL, and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, zeylenone treatment leads to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, ultimately activating caspases, the key executioners of apoptosis.
Grandifloracin: Inducing Autophagic Cell Death in Pancreatic Cancer
Grandifloracin presents a unique "anti-austerity" strategy against pancreatic cancer. Pancreatic tumors often outgrow their blood supply, leading to a nutrient-deprived microenvironment. While normal cells would perish under such conditions, cancer cells adapt and survive. Grandifloracin selectively targets and kills these nutrient-starved cancer cells by inducing a state of hyperactivated autophagy, a cellular process of self-digestion. This is evidenced by a significant upregulation of the autophagy marker, microtubule-associated protein 1 light chain 3 (LC3).
Crucially, this action is independent of apoptosis, as no changes in the expression of apoptosis-related proteins like caspase-3 and Bcl-2 were observed. Grandifloracin also potently inhibits the activation of Akt, a key kinase that promotes cancer cell survival and proliferation.
(-)-Zeylenol: Triggering Caspase-3 Mediated Apoptosis
In breast cancer cells (MDA-MB-231), (-)-zeylenol has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase. This suggests that (-)-zeylenol engages the intrinsic or extrinsic apoptotic pathways, leading to the dismantling of the cancer cell.
Experimental Protocols: A Methodological Overview
The findings presented in this guide are based on a range of established in vitro and in vivo experimental techniques.
In Vitro Cytotoxicity Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specific incubation period, MTT reagent is added, which is converted by mitochondrial enzymes in living cells into a colored formazan (B1609692) product. The intensity of the color is then measured to determine the percentage of viable cells and calculate the IC50 value.
Apoptosis and Cell Cycle Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation. Cancer cells are treated with the compound, and cell lysates are prepared. Proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with specific antibodies against proteins of interest, such as cleaved caspases (e.g., caspase-3), PARP, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases (CDKs). The detection of cleaved (activated) forms of caspases and PARP, or changes in the levels of other regulatory proteins, provides evidence of apoptosis or cell cycle arrest.
-
Flow Cytometry: This powerful technique is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Cycle Analysis: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is measured as they pass through the flow cytometer. Since cells in the G2/M phase of the cell cycle have twice the amount of DNA as cells in the G1 phase, they will fluoresce twice as brightly. This allows for the quantification of cells in the G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Apoptosis Detection: Apoptosis can be detected using methods like Annexin V/PI staining. Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
In Vivo Tumor Models
-
Xenograft Models: To evaluate the in vivo efficacy of these compounds, human cancer cells are often implanted into immunodeficient mice (e.g., nude or SCID mice) to form tumors. Once the tumors reach a certain size, the mice are treated with the polyoxygenated cyclohexene. Tumor growth is monitored over time, and at the end of the study, the tumors are excised and analyzed to assess the compound's effect on tumor size, proliferation, and apoptosis.
Conclusion and Future Directions
The compelling preclinical data for polyoxygenated cyclohexenes derived from Uvaria species underscore their potential as a novel class of anticancer agents. Their ability to modulate multiple, critical cancer-associated signaling pathways provides a strong rationale for further investigation. While the direct anticancer activity of this compound is yet to be reported, its structural similarity to these bioactive compounds suggests that it may possess similar therapeutic properties.
Future research should focus on:
-
Efficacy Studies of this compound: Direct evaluation of this compound in a panel of cancer cell lines and in vivo models is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of these natural products can help identify more potent and selective anticancer agents.
-
Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models can provide a more clinically relevant assessment of efficacy.
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic drugs could lead to more effective treatment strategies with reduced side effects.
The exploration of these natural compounds from Uvaria grandiflora and related species holds significant promise for the development of the next generation of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Zeylenone inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zeylenone, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of Novel Compounds: A Methodological Guide
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless pursuit of novel therapeutic agents, natural products are a promising reservoir of chemical diversity and bioactivity. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. While the initial focus of this document was to be a comparative analysis of the antimicrobial spectrum of Uvarigranol C, an exhaustive search of publicly available scientific literature and databases has revealed no published data on the antimicrobial properties of this specific compound.
Therefore, this document has been repurposed to serve as a comprehensive methodological guide. It outlines the standardized procedures for determining the antimicrobial spectrum of a novel compound, using the intended analysis of this compound as a hypothetical example. The protocols and data presentation formats described herein are based on internationally recognized standards, such as those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.
Hypothetical Antimicrobial Spectrum of this compound: Data Presentation
To illustrate how the antimicrobial activity of a novel compound would be presented, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For comparison, MIC values for commonly used antibiotics and antifungals are included.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Various Microorganisms (in µg/mL)
| Microorganism | Type | This compound (Hypothetical) | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 8 | 0.5 | 1 | - |
| Enterococcus faecalis (ATCC 29212) | Gram-positive Bacteria | 16 | 1 | 2 | - |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 64 | 0.015 | - | - |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 | 0.25 | - | - |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | 32 | - | - | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Fungal (Mold) | 64 | - | - | 16 |
Note: The data presented in this table is purely illustrative and not based on experimental results.
Experimental Protocols
A standardized and meticulously documented experimental protocol is paramount for the generation of reliable and reproducible antimicrobial susceptibility data. The following section details a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Materials:
-
Test Compound: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Microbial Strains: Quality control strains with known antimicrobial susceptibility profiles (e.g., those from the American Type Culture Collection - ATCC) are used.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria. For fungi, RPMI-1640 medium is standard.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Bacterial or fungal colonies are selected from an agar (B569324) plate after 18-24 hours of growth.
-
The colonies are suspended in a sterile saline solution.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
This standardized suspension is then further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
The test compound stock solution is serially diluted (typically two-fold) in the growth medium directly in the 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.
-
The standardized microbial inoculum is added to each well containing the diluted test compound.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound) to ensure the viability of the microorganisms.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Comparator Drugs: Known antibiotics or antifungals are tested in parallel to validate the assay.
-
-
The plates are incubated at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the broth microdilution assay.
References
Comparative Guide to the Structure-Activity Relationship of Uvarigranol C Analogs and Related Pyrano[3,2-c]quinolones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
While direct structure-activity relationship (SAR) studies on Uvarigranol C are not extensively available in the current literature, a comprehensive analysis of structurally related compounds, particularly those containing the pyrano[3,2-c]quinolone scaffold, provides valuable insights into the key chemical features driving their anticancer activity. This guide offers a comparative overview of these analogs, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways to inform future drug discovery and development efforts in this area.
Quantitative SAR Data of Pyrano[3,2-c]quinoline Analogs
The antiproliferative activity of various pyrano[3,2-c]quinolone analogs has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key compounds, highlighting the influence of different substitutions on their cytotoxic potency.
Table 1: In Vitro Cytotoxicity of Pyrano[3,2-c]quinoline Analogs
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 4a | H | HCT-116 | >50 |
| 4c | 3-Cl | HCT-116 | 0.03 |
| 4f | 3-NO2 | HCT-116 | 0.09 |
| 4i | 3-Br | HCT-116 | 0.12 |
| 4j | 3-I | HCT-116 | 0.25 |
| 5a | Unsubstituted Phenyl | A-549 | >100 |
| 5e | 4-Cl Phenyl | A-549 | 38 |
Data compiled from multiple studies on pyrano[3,2-c]quinoline analogs.
The structure-activity relationship suggests that substitutions on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone core play a crucial role in determining cytotoxic activity.[1] Specifically, electron-withdrawing groups at the 3-position of the phenyl ring, such as chloro (4c), nitro (4f), bromo (4i), and iodo (4j), significantly enhance anticancer potency against the HCT-116 human colon cancer cell line.[1] The unsubstituted phenyl analog (4a) was found to be inactive.[1]
Experimental Protocols
The following is a representative methodology for assessing the in vitro cytotoxicity of pyrano[3,2-c]quinoline analogs.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, A-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizing Experimental Workflow and Biological Pathways
To better illustrate the experimental process and the potential mechanism of action of these compounds, the following diagrams were generated using the DOT language.
Caption: Workflow for determining the in vitro cytotoxicity of pyrano[3,2-c]quinoline analogs using the MTT assay.
Some studies suggest that pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone analogs can induce apoptosis and cause cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization.[2]
Caption: Proposed mechanism of action for some pyrano[3,2-c]quinolone analogs involving tubulin polymerization inhibition.
References
- 1. Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Uvarigranol C and Structurally Related Natural Products in Oncology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data for Uvarigranol C remains limited in publicly accessible literature, this guide provides a comprehensive head-to-head comparison of its close structural analogs, primarily other polyoxygenated cyclohexene (B86901) derivatives isolated from the Uvaria genus. This family of natural products, including various uvarigranols and zeylenol, has demonstrated significant potential as cytotoxic and anti-inflammatory agents. This comparison summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to inform further research and drug development efforts.
Quantitative Bioactivity Data
The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound's analogs and other relevant natural products. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.
Table 1: Cytotoxicity of Polyoxygenated Cyclohexene Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cherrevenone | Multiple Cancer Cell Lines | MTT | 1.04 - 10.09 | [1] |
| (-)-Zeylenol | K562 (Leukemia) | MTT | 204.0 | [2] |
| (+)-Grandifloracin | K562 (Leukemia) | MTT | 60.9 | [2] |
| (+)-Grandifloracin | SW480 (Colon Adenocarcinoma) | MTT | 154.9 | [2] |
| Uvaribonol Derivative 2a | KB (Nasopharyngeal Carcinoma) | Not Specified | < 1 µg/mL | [3] |
| Uvaribonol Derivative 2a | Bel7402 (Hepatocellular Carcinoma) | Not Specified | < 1 µg/mL | |
| Uvaribonol Derivative 2a | HCT-8 (Ileocecal Adenocarcinoma) | Not Specified | < 0.1 µg/mL | |
| Acetaminophen (Control) | HeLa (Cervical Cancer) | MTT | ~1800 (48h) |
Note: The activity of Uvaribonol Derivative 2a is presented in µg/mL as per the source.
Table 2: Anti-inflammatory Activity of Polyoxygenated Cyclohexene Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| (-)-Zeylenone | Nitric Oxide (NO) Production | RAW 264.7 | 20.18 | |
| Cherrevenaphthalene D | Nitric Oxide (NO) Production | RAW 264.7 | 8.54 | |
| 8-Hydroxy-5,7-dimethoxyflavanone | Nitric Oxide (NO) Production | RAW 264.7 | 43.62 | |
| Flexuvarol B | Superoxide Anion Generation | Human Neutrophils | 2.25 - 5.55 | |
| Chrysin | Superoxide Anion Generation | Human Neutrophils | 2.25 - 5.55 | |
| 6,7-di-O-Methyl-baicalein | Not Specified | Not Specified | Comparable to positive controls | |
| Pinocembrin | Not Specified | Not Specified | Comparable to positive controls | |
| Acetaminophen (Control) | PGE2 Production | CECs | 6.9 (LPS-induced) |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Uvarigranol analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
The Griess test is a colorimetric assay that measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to quantify NO production by cells, particularly macrophages, in response to inflammatory stimuli.
Protocol:
-
Cell Culture and Stimulation: Seed cells, such as RAW 264.7 macrophages, in a 96-well plate. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent I (e.g., sulfanilamide (B372717) in an acidic solution) to each supernatant sample in a new 96-well plate.
-
Incubate for a short period at room temperature.
-
Add an equal volume of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) to each well.
-
-
Absorbance Measurement: A purple azo compound will form. Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
ELISA is a highly sensitive and specific method for quantifying the concentration of proteins, such as inflammatory cytokines (e.g., TNF-α, IL-6), in biological samples.
Protocol (Sandwich ELISA):
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest. Incubate overnight.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., bovine serum albumin solution).
-
Sample Incubation: Add the cell culture supernatants (containing the secreted cytokines) and a series of known cytokine standards to the wells. Incubate for a specified time to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target cytokine. Incubate to form a "sandwich" of capture antibody-cytokine-detection antibody.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). This will bind to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating the absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are often mediated through the modulation of key cellular signaling pathways. The NF-κB pathway is a central regulator of inflammation and cell survival and is a common target for anti-inflammatory and anticancer agents.
Caption: NF-κB signaling pathway and potential inhibition by this compound analogs.
This diagram illustrates the canonical NF-κB signaling pathway. Inflammatory stimuli or growth factors activate cell surface receptors, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, targeting it for degradation and releasing the NF-κB (p50/p65) dimer. NF-κB translocates to the nucleus, where it binds to the promoter regions of target genes involved in inflammation, cell proliferation, and survival. Polyoxygenated cyclohexene derivatives, such as the analogs of this compound, are hypothesized to exert their anti-inflammatory and cytotoxic effects by inhibiting key components of this pathway, such as the IKK complex.
Caption: General experimental workflow for assessing the bioactivity of natural products.
This flowchart outlines a typical experimental workflow for evaluating the cytotoxic and anti-inflammatory properties of natural product candidates like this compound analogs. The process begins with cell culture and treatment, followed by specific bioactivity assays, and concludes with data acquisition and analysis to determine key parameters such as IC50 values.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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